2,2',6,6'-Tetrakis(ethylsulfanyl)-4,4'-bipyrimidine
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Overview
Description
2,2’,6,6’-Tetrakis(ethylsulfanyl)-4,4’-bipyrimidine is a complex organic compound characterized by its unique structure, which includes four ethylsulfanyl groups attached to a bipyrimidine core
Preparation Methods
The synthesis of 2,2’,6,6’-Tetrakis(ethylsulfanyl)-4,4’-bipyrimidine typically involves multiple steps, starting with the preparation of the bipyrimidine core. This can be achieved through a series of condensation reactions involving appropriate precursors. The ethylsulfanyl groups are then introduced via nucleophilic substitution reactions, where ethylthiol is reacted with the bipyrimidine core under controlled conditions. Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
2,2’,6,6’-Tetrakis(ethylsulfanyl)-4,4’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: The ethylsulfanyl groups can be oxidized to form sulfoxides or sulfones.
Reduction: The bipyrimidine core can be reduced under specific conditions to yield different derivatives.
Substitution: The ethylsulfanyl groups can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,2’,6,6’-Tetrakis(ethylsulfanyl)-4,4’-bipyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives are studied for potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of advanced materials with specific properties, such as conductivity and stability.
Mechanism of Action
The mechanism of action of 2,2’,6,6’-Tetrakis(ethylsulfanyl)-4,4’-bipyrimidine involves its interaction with molecular targets, such as enzymes or receptors, depending on its specific application. The ethylsulfanyl groups can enhance its binding affinity to these targets, thereby modulating their activity. The bipyrimidine core can also participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
2,2’,6,6’-Tetrakis(ethylsulfanyl)-4,4’-bipyrimidine can be compared with other similar compounds, such as:
2,2’,6,6’-Tetrakis(methylsulfanyl)-4,4’-bipyrimidine: This compound has methylsulfanyl groups instead of ethylsulfanyl, which can affect its chemical properties and reactivity.
2,2’,6,6’-Tetrakis(phenylsulfanyl)-4,4’-bipyrimidine: The presence of phenylsulfanyl groups can significantly alter its physical and chemical characteristics
Properties
CAS No. |
62880-77-7 |
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Molecular Formula |
C16H22N4S4 |
Molecular Weight |
398.6 g/mol |
IUPAC Name |
4-[2,6-bis(ethylsulfanyl)pyrimidin-4-yl]-2,6-bis(ethylsulfanyl)pyrimidine |
InChI |
InChI=1S/C16H22N4S4/c1-5-21-13-9-11(17-15(19-13)23-7-3)12-10-14(22-6-2)20-16(18-12)24-8-4/h9-10H,5-8H2,1-4H3 |
InChI Key |
XKCKQBFZPQAKFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC(=NC(=C1)C2=CC(=NC(=N2)SCC)SCC)SCC |
Origin of Product |
United States |
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